Cas no 1567881-16-6 ((1R)-1-(3-bromophenyl)-2-chloroethan-1-ol)

(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
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- MDL: MFCD24346571
- Inchi: 1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1
- InChI Key: FSNYFQPYJRBWNX-QMMMGPOBSA-N
- SMILES: [C@H](C1=CC=CC(Br)=C1)(O)CCl
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-202071-0.1g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
Enamine | EN300-202071-5.0g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 5.0g |
$2277.0 | 2023-03-01 | |
TRC | A715095-100mg |
(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 100mg |
$ 295.00 | 2022-05-31 | ||
TRC | A715095-50mg |
(1R)-1-(3-Bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 50mg |
$ 210.00 | 2022-05-31 | ||
Enamine | EN300-202071-0.05g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
Enamine | EN300-202071-10.0g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 10.0g |
$3376.0 | 2023-03-01 | |
Aaron | AR01B9GG-250mg |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 250mg |
$560.00 | 2025-02-09 | |
Aaron | AR01B9GG-1g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 1g |
$1105.00 | 2025-02-09 | |
1PlusChem | 1P01B984-2.5g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 2.5g |
$1965.00 | 2024-06-20 | |
Aaron | AR01B9GG-10g |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol |
1567881-16-6 | 95% | 10g |
$4667.00 | 2023-12-15 |
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol
Introduction to (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (CAS No. 1567881-16-6)
(1R)-1-(3-bromophenyl)-2-chloroethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1567881-16-6, this chiral molecule represents a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of both bromine and chlorine substituents on an aromatic ring, make it a versatile building block for designing novel therapeutic agents.
The compound belongs to the class of alcohols with a substituted benzene ring, which are widely explored for their pharmacological properties. The stereochemistry at the carbon center, specifically the (1R) configuration, is of paramount importance as it can significantly influence the biological activity and pharmacokinetic behavior of the resulting drug candidates. This aspect has been a focal point in recent research efforts aimed at optimizing drug efficacy and minimizing side effects.
In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting various disease pathways. The 3-bromophenyl moiety in (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol is particularly noteworthy, as it serves as a key pharmacophore in many drug molecules. Studies have demonstrated that this structural motif can enhance binding affinity to specific biological targets, making it an attractive scaffold for medicinal chemists.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are essential for treating cancers and inflammatory diseases. The combination of bromine and chlorine atoms provides multiple sites for further functionalization, allowing researchers to tailor the molecule's properties to achieve desired biological outcomes. For instance, recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on tyrosine kinases, which are overexpressed in many tumor cells.
The role of stereochemistry in drug design cannot be overstated. The (1R) configuration of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol has been carefully selected based on computational modeling and experimental data, which suggest that this particular arrangement enhances binding interactions with biological targets. This insight has guided the development of more effective drug candidates with improved selectivity and reduced toxicity.
Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient preparation of complex derivatives, facilitating rapid screening and optimization processes. These advancements have not only accelerated drug discovery but also opened new avenues for exploring novel therapeutic strategies.
The pharmacological potential of (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol extends beyond kinase inhibition. Emerging research indicates that this compound may also exhibit anti-inflammatory and neuroprotective properties. For example, preliminary studies have suggested that certain derivatives can modulate inflammatory pathways by interacting with specific receptors and enzymes. Such findings highlight the broad applicability of this molecular scaffold in addressing diverse therapeutic challenges.
In conclusion, (1R)-1-(3-bromophenyl)-2-chloroethan-1-ol (CAS No. 1567881-16-6) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its stereochemical precision, make it an invaluable tool for medicinal chemists seeking to design innovative drug molecules. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play a significant role in future therapeutic advancements.
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